molecular formula C19H24N2S B11072344 4-(diethylamino)-N-(2-phenylethyl)benzenecarbothioamide

4-(diethylamino)-N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11072344
M. Wt: 312.5 g/mol
InChI Key: RRLBFBBEMHDSGI-UHFFFAOYSA-N
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Description

4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diethylamino group, a phenethyl group, and a benzenecarbothioamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable benzene derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIETHYLAMINO)-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its versatility and reactivity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

4-(diethylamino)-N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C19H24N2S/c1-3-21(4-2)18-12-10-17(11-13-18)19(22)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

RRLBFBBEMHDSGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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